molecular formula C11H8ClFN4 B14808892 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline

3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline

Cat. No.: B14808892
M. Wt: 250.66 g/mol
InChI Key: JVRCJICHOXCHEV-UHFFFAOYSA-N
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Description

  • Reagent: Sodium azide (NaN₃).
  • Reaction: Nucleophilic substitution of the chloro group with sodium azide.
  • Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the azidoethyl and chloro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

  • Step 1: Synthesis of the Quinoline Core

    • Starting materials: Aniline derivatives and β-ketoesters.
    • Reaction: Friedländer synthesis, involving the condensation of aniline derivatives with β-ketoesters in the presence of acidic or basic catalysts.
    • Conditions: Reflux in ethanol or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 3-[(1S)-1-aminoethyl]-2-chloro-8-fluoro-quinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of potential pharmaceutical agents targeting various diseases.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

    Materials Science: Utilized in the development of novel materials with unique properties for electronic and photonic applications.

    Agrochemicals: Investigated for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The quinoline core can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S)-1-azidoethyl]-2-chloro-quinoline
  • 3-[(1S)-1-azidoethyl]-8-fluoro-quinoline
  • 2-chloro-8-fluoro-quinoline

Uniqueness

3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline is unique due to the presence of both the azidoethyl and chloro groups, which confer distinct reactivity and biological activity. The combination of these functional groups with the quinoline core enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(1-azidoethyl)-2-chloro-8-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6(16-17-14)8-5-7-3-2-4-9(13)10(7)15-11(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRCJICHOXCHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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